molecular formula C26H23NO2S3 B11038891 2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11038891
M. Wt: 477.7 g/mol
InChI Key: HRDNQSHMTODMGS-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: , often referred to as NTQO , is a synthetic organic compound. Its chemical structure combines a naphthalene moiety, a quinoline ring, and a thioxo group. The compound exhibits interesting electronic and optical properties, making it relevant for various applications.

Preparation Methods

2.1 Synthetic Routes: Several synthetic routes lead to NTQO. One common approach involves the condensation of 2-naphthol with 4,4,7,8-tetramethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-thione. The reaction proceeds under mild conditions, yielding NTQO as the desired product.

2.2 Industrial Production: In industrial settings, NTQO is synthesized using scalable methods. These include batch processes and continuous flow reactions. Optimization of reaction conditions, solvent choice, and catalysts ensures efficient production.

Chemical Reactions Analysis

NTQO undergoes various chemical reactions:

    Oxidation: NTQO can be oxidized to form its corresponding quinone derivative.

    Reduction: Reduction of NTQO leads to the formation of its hydroquinone counterpart.

    Substitution: NTQO reacts with nucleophiles (e.g., amines, thiols) to yield substituted derivatives.

    Cyclization: Intramolecular cyclization reactions generate fused ring systems.

Common reagents include oxidants (e.g., DDQ), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). The major products depend on reaction conditions and substituents.

Scientific Research Applications

4.1 Chemistry:

    Organic Electronics: NTQO serves as a building block for organic semiconductors, used in OLEDs, solar cells, and field-effect transistors.

    Photophysics: Its unique optical properties make NTQO valuable for studying excited states and photoluminescence.

4.2 Biology and Medicine:

    Antioxidant Properties: NTQO exhibits antioxidant activity, potentially relevant for health and disease prevention.

    Drug Development: Researchers explore NTQO derivatives as potential drug candidates due to their diverse pharmacophores.

4.3 Industry:

    Dye Synthesis: NTQO derivatives find applications as dyes and pigments.

    Materials Science: Incorporation into polymers enhances material properties.

Mechanism of Action

NTQO’s mechanism of action varies based on its application. In organic electronics, it facilitates charge transport due to its π-conjugated system. In biological systems, it may interact with cellular components, affecting redox balance and signaling pathways.

Comparison with Similar Compounds

NTQO’s uniqueness lies in its hybrid structure, combining features from naphthalene, quinoline, and thioxo compounds. Similar compounds include quinoline-based dithioloquinones, but NTQO’s specific arrangement sets it apart.

: Reference 1 (to be added) : Reference 2 (to be added) : Reference 3 (to be added)

Properties

Molecular Formula

C26H23NO2S3

Molecular Weight

477.7 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C26H23NO2S3/c1-15-11-20-21(12-16(15)2)27(26(3,4)24-23(20)25(30)32-31-24)22(28)14-29-19-10-9-17-7-5-6-8-18(17)13-19/h5-13H,14H2,1-4H3

InChI Key

HRDNQSHMTODMGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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